Futoenone
Overview
Description
Synthesis Analysis
The total synthesis of futoenone involves regenerating the compound from its diacetate via the tosyl-phenol, illustrating an example of Ar1-6 participation. This synthesis approach provides insights into the compound's structure and stereochemistry, supported by NMR data (Ogiso et al., 1970).
Molecular Structure Analysis
Futoenone's structure is characterized by a spiro-dienone configuration, which is crucial for its chemical behavior and interactions. The structure has been elucidated through various spectroscopic methods, including NMR, which helped in proposing its stereochemistry.
Chemical Reactions and Properties
Futoenone participates in diverse chemical reactions owing to its unique structure. Its reactivity has been explored in contexts such as Rh-catalyzed C-H activation and coupling with internal alkynes, highlighting pathways toward functionalized fulvenes and indenols (Patureau et al., 2011). Moreover, its synthesis from benzene under gas-phase conditions through Jahn-Teller distorted intermediates demonstrates its potential for forming exotic ring structures (He et al., 2020).
Scientific Research Applications
Drug Development and Tissue Culture : Futoenone-deficient mice have been found to be highly engraftable with human hepatocytes, making them a robust platform for tissue culture and drug development research (Azuma et al., 2007).
Cancer Treatment : 5-FU-based drugs, which might involve Futoenone, inhibit tumor progression through cytotoxic activity and the inhibition of angiogenesis (Ooyama et al., 2008).
Understanding Biosynthesis : The synthesis of (heißt)-futoenone via a benzylic cation intermediate supports the idea that several different neolignans arise from a common biosynthetic precursor, aiding in understanding the biosynthesis pathways of these compounds (Angle & Turnbull, 1993).
Antimicrobial and Antioxidant Properties : Fuchsia species, potentially including Futoenone, have demonstrated strong cytotoxicity along with high antioxidant and antimicrobial activity, which could benefit wound healing and other medical applications (Csepregi et al., 2020).
Chemical Structure and Composition : Futoenone has been identified as a neolignan in Magnolia liliflora leaves and twigs, with its structure and stereochemistry deduced from spectral data. Understanding its chemical makeup is crucial for further applications (Talapatra et al., 1982).
Angiogenesis Research : The study of shape effects of carbon nanovectors on angiogenesis can be relevant to Futoenone as its structural and functional characteristics may influence angiogenic processes (Chaudhuri et al., 2010).
Chemical Synthesis : Futoenone, a constituent of Piper futokazura, has a spiro-dienone structure, and its total synthesis has been accomplished, paving the way for synthetic applications and research (Ogiso et al., 1970).
Safety And Hazards
properties
IUPAC Name |
(1S,8S,10S,11R)-10-(1,3-benzodioxol-5-yl)-3-methoxy-11-methyl-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-11-14(12-3-4-16-17(5-12)24-10-23-16)6-13-8-20(11)9-18(22-2)15(21)7-19(20)25-13/h3-5,7,9,11,13-14H,6,8,10H2,1-2H3/t11-,13+,14+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHVHWXETMBKPP-KXXATPMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2CC13C=C(C(=O)C=C3O2)OC)C4=CC5=C(C=C4)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@H]2C[C@@]13C=C(C(=O)C=C3O2)OC)C4=CC5=C(C=C4)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201107665 | |
Record name | (2S,4S,5R,5aS)-4-(1,3-Benzodioxol-5-yl)-2,3,4,5-tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-1-benzoxepin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201107665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Futoenone | |
CAS RN |
19913-01-0 | |
Record name | (2S,4S,5R,5aS)-4-(1,3-Benzodioxol-5-yl)-2,3,4,5-tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-1-benzoxepin-8-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19913-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,4S,5R,5aS)-4-(1,3-Benzodioxol-5-yl)-2,3,4,5-tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-1-benzoxepin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201107665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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